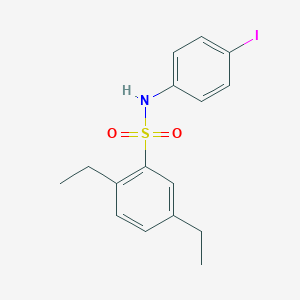

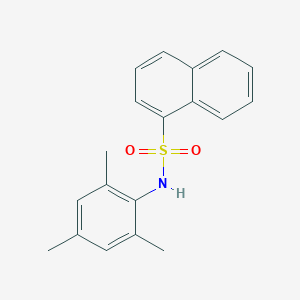

amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281107.png)

Methyl 5-[[(4-chlorophenyl)sulfonyl](cyclohexylcarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 5-[[(4-chlorophenyl)sulfonyl](cyclohexylcarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate, also known as MK-677 or Ibutamoren, is a non-peptide growth hormone secretagogue that stimulates the release of growth hormone (GH) and insulin-like growth factor 1 (IGF-1). MK-677 has gained attention in the scientific community due to its potential therapeutic applications in the treatment of growth hormone deficiency, sarcopenia, and osteoporosis.

Mécanisme D'action

Methyl 5-[[(4-chlorophenyl)sulfonyl](cyclohexylcarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate works by binding to the ghrelin receptor, which is primarily expressed in the hypothalamus and pituitary gland. This binding stimulates the release of growth hormone-releasing hormone (GHRH) and increases the pulsatile release of growth hormone (GH) from the pituitary gland. The increased GH levels then stimulate the production of insulin-like growth factor 1 (IGF-1) in the liver and other tissues.

Biochemical and Physiological Effects

Methyl 5-[[(4-chlorophenyl)sulfonyl](cyclohexylcarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been shown to increase GH and IGF-1 levels in both young and elderly individuals. It also increases lean body mass, muscle strength, and bone mineral density, while decreasing body fat mass. Methyl 5-[[(4-chlorophenyl)sulfonyl](cyclohexylcarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has also been shown to improve sleep quality and cognitive function in elderly individuals.

Avantages Et Limitations Des Expériences En Laboratoire

Methyl 5-[[(4-chlorophenyl)sulfonyl](cyclohexylcarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has several advantages as a research tool. It is orally active and has a long half-life, which allows for once-daily dosing. It also has a good safety profile and does not have the same side effects as exogenous GH administration. However, Methyl 5-[[(4-chlorophenyl)sulfonyl](cyclohexylcarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is expensive and may not be suitable for long-term studies due to its potential effects on glucose metabolism and insulin sensitivity.

Orientations Futures

There are several areas of future research for Methyl 5-[[(4-chlorophenyl)sulfonyl](cyclohexylcarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate. One area of focus is the potential use of Methyl 5-[[(4-chlorophenyl)sulfonyl](cyclohexylcarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate in the treatment of muscle wasting in patients with chronic diseases such as cancer and HIV. Another area of interest is the potential use of Methyl 5-[[(4-chlorophenyl)sulfonyl](cyclohexylcarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate in the treatment of cognitive decline in elderly individuals. Additionally, further research is needed to fully understand the long-term effects of Methyl 5-[[(4-chlorophenyl)sulfonyl](cyclohexylcarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate on glucose metabolism and insulin sensitivity.

Méthodes De Synthèse

Methyl 5-[[(4-chlorophenyl)sulfonyl](cyclohexylcarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is synthesized through a multi-step process that involves the reaction of 2-amino-2-methyl-1-propanol with 2-methyl-5-nitrobenzofuran, followed by the reduction of the nitro group to an amino group, and the subsequent reaction with 4-chlorobenzenesulfonyl chloride and cyclohexanecarbonyl chloride.

Applications De Recherche Scientifique

Methyl 5-[[(4-chlorophenyl)sulfonyl](cyclohexylcarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been extensively studied for its potential therapeutic applications in various medical conditions. Studies have shown that Methyl 5-[[(4-chlorophenyl)sulfonyl](cyclohexylcarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate can increase lean body mass and muscle strength in elderly individuals with sarcopenia, improve bone mineral density in postmenopausal women with osteoporosis, and enhance wound healing in burn patients.

Propriétés

Formule moléculaire |

C24H24ClNO6S |

|---|---|

Poids moléculaire |

490 g/mol |

Nom IUPAC |

methyl 5-[(4-chlorophenyl)sulfonyl-(cyclohexanecarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate |

InChI |

InChI=1S/C24H24ClNO6S/c1-15-22(24(28)31-2)20-14-18(10-13-21(20)32-15)26(23(27)16-6-4-3-5-7-16)33(29,30)19-11-8-17(25)9-12-19/h8-14,16H,3-7H2,1-2H3 |

Clé InChI |

SVGBWOPOPFXQKZ-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)OC |

SMILES canonique |

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-tert-butyl-2,3-dimethyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B281025.png)

![N-(5-chloro-2-methylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B281028.png)

![N-[(2,4-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281029.png)

![N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)sulfonyl]glycine](/img/structure/B281031.png)

![4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)benzamide](/img/structure/B281034.png)

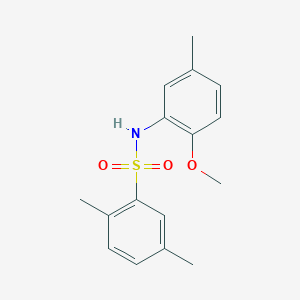

![Methyl 5-{[(9,10-dioxo-9,10-dihydroanthracen-2-yl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281035.png)

![N-(3,5-dimethylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B281039.png)

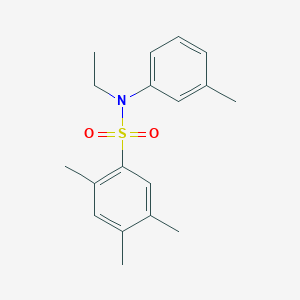

![Methyl 5-{(cyclohexylcarbonyl)[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281041.png)

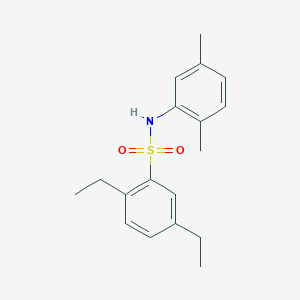

![Methyl 5-{(cyclohexylcarbonyl)[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281047.png)